molecular formula C26H24N2O6S B302459 ETHYL (2Z)-5-(4-METHOXYPHENYL)-7-METHYL-2-[(6-METHYL-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

ETHYL (2Z)-5-(4-METHOXYPHENYL)-7-METHYL-2-[(6-METHYL-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B302459
M. Wt: 492.5 g/mol
InChI Key: AFTJTDQYCCAJIH-MTJSOVHGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(4-methoxyphenyl)-7-methyl-2-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (2Z)-5-(4-METHOXYPHENYL)-7-METHYL-2-[(6-METHYL-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step reactions. One common method involves the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at room temperature . The reaction is often facilitated by ultrasonic activation, which enhances the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve efficiency and scalability. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-methoxyphenyl)-7-methyl-2-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl 5-(4-methoxyphenyl)-7-methyl-2-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL (2Z)-5-(4-METHOXYPHENYL)-7-METHYL-2-[(6-METHYL-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves several molecular targets and pathways:

Comparison with Similar Compounds

Ethyl 5-(4-methoxyphenyl)-7-methyl-2-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other thiazolopyrimidine derivatives:

Conclusion

Ethyl 5-(4-methoxyphenyl)-7-methyl-2-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a versatile compound with significant potential in various scientific fields. Its unique structure and diverse reactivity make it a valuable subject for further research and development.

Properties

Molecular Formula

C26H24N2O6S

Molecular Weight

492.5 g/mol

IUPAC Name

ethyl (2Z)-5-(4-methoxyphenyl)-7-methyl-2-[(6-methyl-1,3-benzodioxol-5-yl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C26H24N2O6S/c1-5-32-25(30)22-15(3)27-26-28(23(22)16-6-8-18(31-4)9-7-16)24(29)21(35-26)12-17-11-20-19(10-14(17)2)33-13-34-20/h6-12,23H,5,13H2,1-4H3/b21-12-

InChI Key

AFTJTDQYCCAJIH-MTJSOVHGSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)/C(=C/C4=CC5=C(C=C4C)OCO5)/S2)C

SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)C(=CC4=CC5=C(C=C4C)OCO5)S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)C(=CC4=CC5=C(C=C4C)OCO5)S2)C

Origin of Product

United States

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